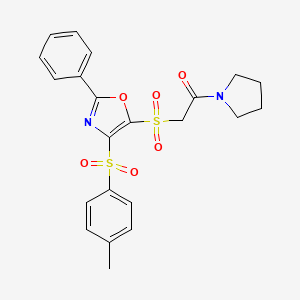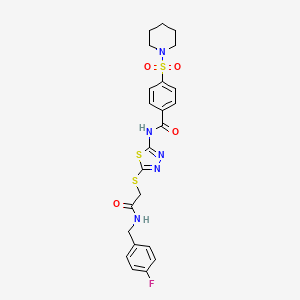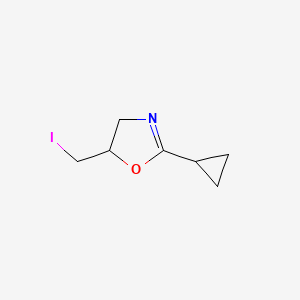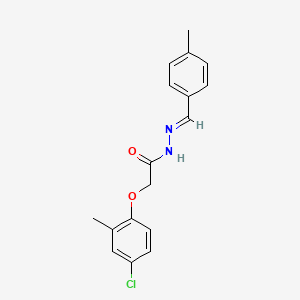
2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone, commonly known as PTPE, is a synthetic compound that has been widely used in scientific research for its potential as a selective inhibitor of protein tyrosine phosphatase (PTP). PTPE has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of PTP in various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been synthesized and evaluated for antimicrobial activities. Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed activity exceeding that of reference drugs. Derivatives containing one sulfone group were more effective against all bacteria and fungi used than those containing two sulfone groups Alsaedi et al., 2019.
Structural Characterisation of Metal Complexes
The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of different products, including metal complexes containing potentially tridentate and monoanionic ligands. These complexes have been characterised by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, demonstrating their structural diversity and potential applications in materials science Sousa et al., 2001.
Antiviral Activity Studies
1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a derivative, showed promise as a starting material for antiviral activity studies. It underwent various chemical reactions to produce heterocyclic compounds that were evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting its potential in developing new antiviral agents Attaby et al., 2006.
DNA Photo-Cleavage Agents
Sulfonyloxyl radicals, generated upon UV irradiation of p-pyridine sulfonyl ethanone oxime derivatives, effectively cleave DNA. This activity, observed under both aerobic and anaerobic conditions, indicates the potential of these derivatives in biotechnological and medical applications, including targeted DNA manipulation and therapy Andreou et al., 2016.
Anticancer Activity Evaluation
Novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized, starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for in vitro anticancer activity against breast cancer cell lines, showcasing the therapeutic potential of such derivatives in oncology Bashandy et al., 2011.
Propiedades
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfonyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-16-9-11-18(12-10-16)32(28,29)21-22(30-20(23-21)17-7-3-2-4-8-17)31(26,27)15-19(25)24-13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBPWYMJDAUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)


![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)
![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)